molecular formula C30H50N2O13 B8115164 TCO-PEG7-NHS ester

TCO-PEG7-NHS ester

Cat. No.: B8115164
M. Wt: 646.7 g/mol
InChI Key: CYQAHRNSIGSLNG-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-PEG7-NHS ester is a useful research compound. Its molecular formula is C30H50N2O13 and its molecular weight is 646.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeling for Imaging

One of the prominent applications of TCO-PEG7-NHS ester is in the field of radiolabeling, particularly for PET (Positron Emission Tomography) imaging. The compound facilitates the conjugation of radiolabeled agents to antibodies or other biomolecules, enhancing their specificity and efficacy in imaging studies.

Case Study: Anti-HER2 sdAb Conjugation

A study demonstrated the use of this compound for labeling a single-domain antibody fragment (sdAb) with fluorine-18 (18F^{18}F) via a trans-cyclooctene (TCO)-tetrazine reaction. The resulting conjugate showed significant improvements in tumor-to-kidney ratios compared to traditional methods. The incorporation of a renal brush border enzyme-cleavable linker (GK) reduced kidney accumulation while maintaining tumor uptake, although tumor uptake was lower than expected due to potential steric hindrance from the PEG chain .

Targeted Drug Delivery Systems

This compound is also instrumental in developing targeted drug delivery systems. Its ability to selectively bind to amine-containing molecules allows for precise modifications that enhance therapeutic efficacy.

Case Study: Colorectal Carcinoma Treatment

In a pretargeted radioimmunotherapy study for colorectal carcinoma, this compound was employed to facilitate the ligation of radioisotopes to antibodies targeting specific cancer markers. This approach demonstrated improved targeting and reduced off-target effects, showcasing the potential of TCO-based strategies in cancer therapy .

Development of PROTACs

The compound serves as a crucial linker in the synthesis of PROTACs, which are designed to induce targeted protein degradation. By linking two essential ligands, this compound enables the selective degradation of proteins implicated in various diseases.

Summary Table of Applications

Application AreaDescriptionKey Findings/Outcomes
RadiolabelingConjugation with radiolabeled agents for imaging studiesImproved tumor-to-kidney ratios; effective labeling with minimal side effects
Targeted Drug DeliveryModification of antibodies for precise targetingEnhanced specificity and reduced off-target effects in cancer treatments
PROTAC DevelopmentLinker for inducing targeted protein degradationEnables selective degradation via ubiquitin-proteasome pathway

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50N2O13/c33-27-8-9-28(34)32(27)45-29(35)10-12-37-14-16-39-18-20-41-22-24-43-25-23-42-21-19-40-17-15-38-13-11-31-30(36)44-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,31,36)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQAHRNSIGSLNG-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50N2O13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.